2-Amino-7-methoxyquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

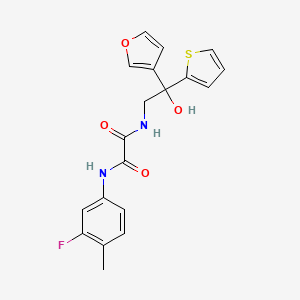

2-Amino-7-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is used for research purposes .

Molecular Structure Analysis

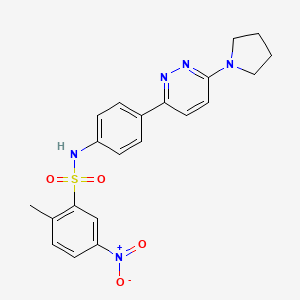

The molecular structure of this compound is represented by the SMILES stringCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N . This indicates that the compound contains a methoxy group (OCH3), an amino group (NH2), and a carboxylic acid group (COOH) attached to a quinoline ring. Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 218.21 . The compound’s solubility and other physical properties are not specified in the search results.Applications De Recherche Scientifique

Neuroactive Compounds and Behavioral Effects

Studies on derivatives of tetrahydroisoquinoline-3-carboxylic acids, which are structurally similar to 2-Amino-7-methoxyquinoline-3-carboxylic acid, have shown effects on the locomotor activity of mice. These compounds, after peripheral injection, exhibited a transient increase in activity. Certain derivatives were identified in the rat brain, suggesting a potential physiological role. Their effects on levels of endogenous amines, amino acids, and metabolites were also examined, indicating their neuroactive potential (Nakagawa et al., 1996).

Synthetic Application in Antibacterial Agents

In the field of synthetic chemistry, this compound derivatives have been utilized in the development of novel antibacterial drugs. For instance, specific quinoline derivatives showed potent antibacterial activity against various respiratory pathogens, including gram-positive and gram-negative bacteria. These compounds also exhibited promising profiles in preliminary toxicological and pharmacokinetic studies (Odagiri et al., 2013).

Role in Tubulin Polymerization Inhibition

Some studies have focused on the development of 5-amino-2-aroylquinolines, which include 6-methoxyquinoline derivatives, as tubulin polymerization inhibitors. These compounds demonstrated substantial antiproliferative activity against various cancer cell lines and were comparable to known tubulin inhibitors. Their impact on biological activity, based on different bridging groups at position C-2, was explored, showing significant potential in cancer therapy (Lee et al., 2011).

Application in Antimycobacterial Drugs

Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities. Certain compounds showed high in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds were also assessed for their ability to inhibit the supercoiling activity of DNA gyrase, a crucial enzyme in bacterial replication (Senthilkumar et al., 2008).

Enantioseparation and Analysis of Amino Acids

Methoxyquinoline derivatives, including 6-methoxyquinoline, have been used for the enantioseparation of all chiral proteinogenic amino acids. A derivatization method using 6-methoxyquinoline-4-carboxylic acid-succinimide ester was developed, which supports the separation of amino acid enantiomers and enhances fluorescence activity and sensitive mass spectrometric detection. This method has potential applications in the analysis of trace amino acids in biological samples (Reischl & Lindner, 2012).

Propriétés

IUPAC Name |

2-amino-7-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(11(14)15)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWUJTUKJDVRBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2492248.png)

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)

![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)

![8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2492255.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)